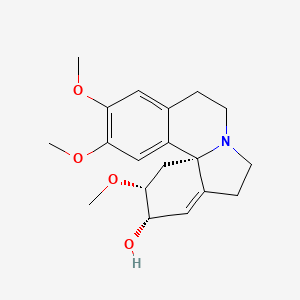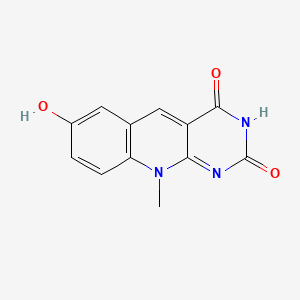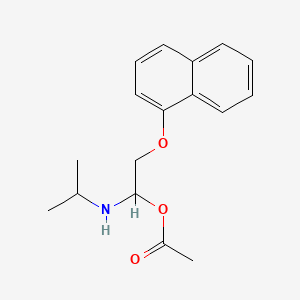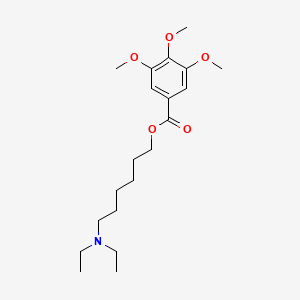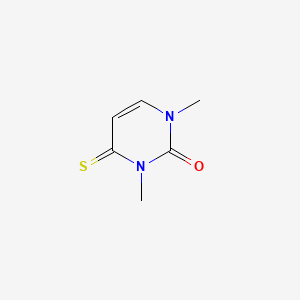![molecular formula C16H19N3OS B1208439 1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of compounds involving 2-amino-5-methyl-4-thiazolyl, similar to the one , has been explored in various studies. For example, Kasman and Taurins (1956) synthesized 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole, demonstrating the feasibility of synthesizing complex thiazolyl compounds (Kasman & Taurins, 1956).
Structural Analysis : Research by Pişkin et al. (2020) on zinc phthalocyanine substituted with thiazole derivatives provides insights into the structural and physicochemical properties of thiazolyl compounds, potentially relevant to understanding the subject compound (Pişkin, Canpolat, & Öztürk, 2020).
Biological Applications
Antimicrobial Properties : Compounds with thiazolyl components have been studied for their antimicrobial properties. For instance, Sujatha et al. (2019) synthesized aminothiazole derivatives with notable antibacterial and antifungal activities, suggesting potential biological applications for similar compounds (Sujatha, Shilpa, & Gani, 2019).
Pharmacological Research : Thiazolyl derivatives have been explored in pharmacological studies. Dave et al. (2007) conducted pharmacological evaluations of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, indicating the scope of such compounds in medicinal chemistry (Dave, Purohit, Akbari, & Joshi, 2007).
Eigenschaften
Molekularformel |
C16H19N3OS |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]butan-1-one |
InChI |
InChI=1S/C16H19N3OS/c1-3-4-14(20)19-8-7-11-9-12(5-6-13(11)19)15-10(2)21-16(17)18-15/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,18) |
InChI-Schlüssel |
MCGGSGQMWHQCGO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C |
Kanonische SMILES |
CCCC(=O)N1CCC2=C1C=CC(=C2)C3=C(SC(=N3)N)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




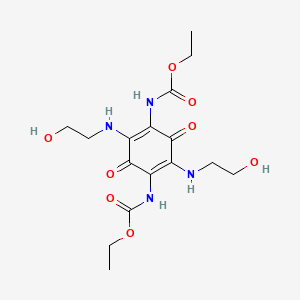

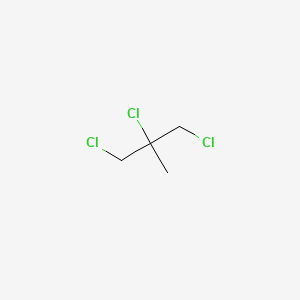
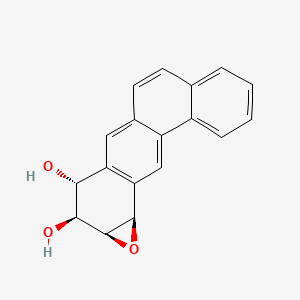
![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)
